molecular formula C8H16O3 B6154415 2-methoxy-3,3-dimethylpentanoic acid CAS No. 214692-24-7

2-methoxy-3,3-dimethylpentanoic acid

Cat. No.: B6154415
CAS No.: 214692-24-7
M. Wt: 160.21 g/mol
InChI Key: NDURMHNPTWBLGM-UHFFFAOYSA-N
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Description

2-Methoxy-3,3-dimethylpentanoic acid is a branched-chain carboxylic acid featuring a methoxy (-OCH₃) group at the 2-position and two methyl (-CH₃) groups at the 3-position. The methoxy group introduces electron-donating effects, altering acidity and solubility compared to hydroxyl-bearing analogs.

Properties

CAS No.

214692-24-7

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-methoxy-3,3-dimethylpentanoic acid

InChI

InChI=1S/C8H16O3/c1-5-8(2,3)6(11-4)7(9)10/h6H,5H2,1-4H3,(H,9,10)

InChI Key

NDURMHNPTWBLGM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C(=O)O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3,3-dimethylpentanoic acid typically involves the esterification of 3,3-dimethylpentanoic acid with methanol in the presence of an acid catalyst, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3,3-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols or alkanes.

    Substitution: Formation of substituted carboxylic acids.

Mechanism of Action

The mechanism of action of 2-methoxy-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-methoxy-3,3-dimethylpentanoic acid with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Acidity (pKa)* Solubility Applications References
This compound (inferred) C₈H₁₆O₃ 160.21 Methoxy, Carboxylic acid ~4.5–5.0 Moderate in organic solvents Organic synthesis, fragrances
2-Hydroxy-3,3-dimethylpentanoic acid C₇H₁₄O₃ 146.18 Hydroxyl, Carboxylic acid ~2.5–3.0 High in water Biochemical research
5-Methoxy-3,3-dimethylpentanoic acid C₁₃H₁₆O₃ 220.27 Methoxy, Carboxylic acid ~4.5–5.0 Low in water Pharmaceutical intermediates
3-Hydroxy-3-methylpentanoic acid C₆H₁₂O₃ 132.16 Hydroxyl, Carboxylic acid ~3.0–3.5 High in water Metabolic studies

*Note: pKa values are estimated based on functional group effects.

Key Observations:

Acidity: The methoxy group in this compound reduces acidity (higher pKa) compared to its hydroxyl analog due to electron-donating effects.

Solubility : Methoxy derivatives exhibit lower water solubility than hydroxylated analogs, favoring solubility in organic solvents.

Steric Effects: The 3,3-dimethyl groups hinder rotational freedom and may reduce reactivity at adjacent positions, as seen in analogs like 5-carboxy-3,3-dimethylpentanoyl chloride () .

Stability and Degradation

  • Thermodynamic Stability: Computational studies on amino acid analogs (e.g., 2-amino-2,3-dimethylpentanoic acid in ) suggest that branching and substituent position influence stability .

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